N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide
Description
This compound is a triazolo[4,3-b]pyridazine derivative featuring a benzenesulfonamide moiety substituted with a trifluoromethyl (-CF₃) group at the 3-position. The core structure includes a pyridin-4-yl substituent on the triazolo ring, which may enhance binding interactions in biological systems due to its aromatic nitrogen atoms. The sulfonamide group (-SO₂NH-) is a critical pharmacophore in many bioactive molecules, often contributing to hydrogen bonding and solubility properties .
Properties
IUPAC Name |
N-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F3N6O2S/c24-23(25,26)17-2-1-3-19(14-17)35(33,34)31-18-6-4-15(5-7-18)20-8-9-21-28-29-22(32(21)30-20)16-10-12-27-13-11-16/h1-14,31H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFWUMPBOYHOHSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN4C(=NN=C4C5=CC=NC=C5)C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15F3N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide is a complex chemical compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and its potential as a therapeutic agent.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Core Structure : The compound features a triazolo-pyridazine moiety which is known for its pharmacological significance.
- Functional Groups : It contains a trifluoromethyl group and a sulfonamide group, both of which contribute to its biological activity.
Molecular Formula
The molecular formula for this compound is .
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 410.37 g/mol |
| Solubility | Soluble in DMSO and DMF |
| Melting Point | Not specified |
The biological activity of this compound primarily revolves around its ability to inhibit specific kinases involved in cancer progression. The triazolo[4,3-b]pyridazine moiety has been implicated in inhibiting c-Met kinase, which is crucial in various signaling pathways associated with tumor growth and metastasis.
Efficacy Against Cancer Cell Lines
Several studies have evaluated the efficacy of this compound against different cancer cell lines:
-
A549 (Lung Cancer)
- IC50 Value : 0.83 ± 0.07 μM
- Mechanism : Induces apoptosis through cell cycle arrest.
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MCF-7 (Breast Cancer)
- IC50 Value : 0.15 ± 0.08 μM
- Mechanism : Inhibits proliferation by targeting c-Met signaling pathways.
-
HeLa (Cervical Cancer)
- IC50 Value : 2.85 ± 0.74 μM
- Mechanism : Promotes apoptosis via mitochondrial pathways.
Study 1: c-Met Inhibition
A study published in the Royal Society of Chemistry demonstrated that derivatives similar to this compound exhibited potent inhibition of c-Met kinase with nanomolar IC50 values. This inhibition was correlated with reduced viability in cancer cell lines A549 and MCF-7 .
Study 2: Apoptosis Induction
In another investigation focusing on apoptosis induction mechanisms, the compound was shown to activate caspase pathways leading to programmed cell death in HeLa cells. This was evidenced by increased Annexin V staining and decreased mitochondrial membrane potential .
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step organic reactions that incorporate triazole and pyridazine moieties. The structural characterization is performed using techniques such as:
- Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure and purity.
- Mass Spectrometry (MS) : Used to determine the molecular weight and confirm the structure.
- Infrared Spectroscopy (IR) : Helps identify functional groups present in the compound.
These methods ensure that the synthesized compound is of high purity and suitable for further biological evaluation.
Antihistaminic Properties
Research has indicated that compounds derived from triazolo-pyridazine frameworks exhibit significant antihistaminic activity. For instance, studies have shown that similar compounds can inhibit histamine-induced bronchoconstriction in animal models, suggesting potential applications in treating allergic reactions and asthma .
Inhibition of Protein Kinases
The compound has been investigated for its ability to inhibit specific protein kinases involved in cancer progression. For example, derivatives of triazolo-pyridazines have been shown to inhibit p38 mitogen-activated protein kinase (MAPK), which plays a crucial role in inflammatory responses and cancer cell proliferation . This inhibition could lead to the development of novel anti-cancer therapies.
Cancer Therapy
Due to its inhibitory effects on key signaling pathways, N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide may serve as a lead compound for developing targeted therapies against various cancers. The dual-targeting mechanism (inhibiting both VEGFR and c-Met) has been highlighted as a promising strategy in cancer treatment .
Anti-inflammatory Agents
Given its potential to modulate inflammatory pathways through protein kinase inhibition, this compound could be explored for use as an anti-inflammatory agent. Its ability to interfere with cytokine signaling might provide a therapeutic avenue for conditions characterized by chronic inflammation.
Case Studies and Research Findings
Comparison with Similar Compounds
Structural and Functional Insights
- Triazolo Ring Systems : The target compound’s triazolo[4,3-b]pyridazine core differs from triazolo[4,3-a]pyridine () and tetrahydrotriazolo[4,3-a]pyridine () in ring saturation and nitrogen positioning. These variations influence electron distribution and binding to targets like kinases or enzymes .
- Substituent Effects : The benzyl and fluorophenyl groups in increase hydrophobicity, which might enhance membrane permeability but reduce aqueous solubility. In contrast, the tetrahydrotriazolo ring in introduces conformational flexibility, likely improving bioavailability .
Hypothesized Bioactivity Trends
- The trifluoromethyl group in the target compound and may improve metabolic stability and binding affinity due to its strong electron-withdrawing nature .
- Pyridinyl and oxazolyl substituents () could engage in hydrogen bonding or π-stacking with aromatic residues in enzyme active sites, a common feature in sulfonamide-based inhibitors .
Research Implications
For instance, highlights triazolo-sulfonamides as herbicides, implying that the target compound’s pyridinyl and CF₃ groups might confer similar activity . Further studies should prioritize synthesizing derivatives and evaluating their efficacy against biological targets.
Q & A
Q. What synthetic methodologies are reported for constructing the [1,2,4]triazolo[4,3-b]pyridazine core in related compounds?
The synthesis of triazolopyridazine derivatives often involves cyclocondensation of pyridazine precursors with hydrazine derivatives. For example, in structurally similar compounds, intermediates like tert-butyl 4-(substituted-phenyl)piperidine carboxylates were synthesized via Suzuki-Miyaura coupling (Pd(PPh₃)₄ catalyst) followed by hydrogenation (Pt₂O catalyst) to yield saturated piperidine rings . X-ray crystallography and NMR are critical for confirming regiochemistry and purity .
Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?
The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability by reducing oxidative metabolism. Comparative studies show that -CF₃ substituents increase logP values by ~0.5–1.0 units compared to non-fluorinated analogs, improving membrane permeability . Stability assays (e.g., microsomal incubation) are recommended to quantify metabolic resistance .
Q. What analytical techniques are essential for characterizing this compound?
- NMR : ¹H/¹³C NMR confirms regioselectivity of triazole-pyridazine fusion and substituent positions (e.g., pyridin-4-yl vs. pyridin-3-yl).
- HRMS : Validates molecular weight and fragmentation patterns.
- HPLC : Assesses purity (>95% by reverse-phase C18 columns) .
- X-ray crystallography : Resolves ambiguity in fused-ring systems (e.g., triazolo[4,3-b] vs. triazolo[4,3-a] orientation) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound for BRD4 inhibition?
Bivalent triazolopyridazine derivatives (e.g., AZD5153) show enhanced BRD4 potency via dual bromodomain binding. Key SAR insights:
- Pyridinyl substituents : Pyridin-4-yl improves solubility via hydrogen bonding with Asp144/His437 residues.
- Sulfonamide linker : Rigidity and length (e.g., phenylene vs. alkyl chains) modulate binding entropy .
- In vivo validation : Xenograft models (e.g., c-Myc downregulation) correlate with cellular IC₅₀ values <100 nM .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models?
Discrepancies may arise from off-target effects or pharmacokinetic variability. Solutions include:
- Pharmacokinetic profiling : Measure plasma protein binding, clearance, and bioavailability (e.g., rat IV/PO dosing).
- Target engagement assays : Use CETSA (cellular thermal shift assay) to confirm target binding in vivo .
- Metabolite identification : LC-MS/MS to detect active/inactive metabolites in hepatic microsomes .
Q. What computational methods predict interactions between this compound and cytochrome P450 enzymes?
Molecular docking (e.g., AutoDock Vina) with CYP3A4/2D6 homology models identifies metabolic hotspots. Key parameters:
- Docking scores : <−8 kcal/mol suggests strong binding (risk of CYP inhibition).
- ADMET predictors : Use QikProp to estimate CYP liability (e.g., CYP2C9 tPSA >80 Ų reduces inhibition risk) .
Methodological Notes
- Contradiction Analysis : Cross-validate biological data using orthogonal assays (e.g., SPR for binding affinity vs. CETSA for cellular target engagement) .
- Safety : While no direct GHS data exists for this compound, structurally related triazolopyridazines show low acute toxicity (LD₅₀ >500 mg/kg in rodents) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
